17-Fluoroheptadecanoic acid
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Overview
Description
17-Fluoroheptadecanoic acid is a fluorinated fatty acid derivative. It is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The incorporation of a fluorine atom into the fatty acid chain enhances its stability and alters its biochemical behavior, making it a valuable tool for research and diagnostic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17-fluoroheptadecanoic acid typically involves nucleophilic fluorination. One common method is the use of a macrocyclic aminopolyether (Kryptofix®2.2.2.) supported labeling method. The equimolar complex of potassium carbonate and the aminopolyether is used to provide fluoride of high nucleophilicity in a homogeneous solution of acetonitrile . This method ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 17-Fluoroheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Fluoroheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in positron emission tomography (PET) imaging to study fatty acid metabolism.
Biology: Helps in understanding the role of fatty acids in cellular processes and metabolic pathways.
Medicine: Used in diagnostic imaging to detect metabolic disorders and monitor treatment efficacy.
Mechanism of Action
The mechanism of action of 17-fluoroheptadecanoic acid involves its incorporation into metabolic pathways where it mimics natural fatty acids. The fluorine atom alters the compound’s biochemical properties, allowing it to be used as a tracer in PET imaging. The compound targets fatty acid metabolism pathways, providing insights into metabolic processes and disease states .
Comparison with Similar Compounds
18-Fluoro-4-thia-oleate: Another fluorinated fatty acid used in PET imaging.
Fluorophenylalanine: Used in protein synthesis studies.
Uniqueness: 17-Fluoroheptadecanoic acid is unique due to its specific incorporation into fatty acid metabolism pathways, making it a valuable tool for studying metabolic diseases and disorders. Its stability and high yield production methods further enhance its applicability in various research fields.
Properties
Molecular Formula |
C17H33FO2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
17-fluoroheptadecanoic acid |
InChI |
InChI=1S/C17H33FO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) |
InChI Key |
FFQYRKHIQICILB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCF)CCCCCCCC(=O)O |
Origin of Product |
United States |
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